(tert-Butylperoxy)(chloro)diethylsilane
Description
Properties
CAS No. |
54710-50-8 |
|---|---|
Molecular Formula |
C8H19ClO2Si |
Molecular Weight |
210.77 g/mol |
IUPAC Name |
tert-butylperoxy-chloro-diethylsilane |
InChI |
InChI=1S/C8H19ClO2Si/c1-6-12(9,7-2)11-10-8(3,4)5/h6-7H2,1-5H3 |
InChI Key |
WIGYIOFNQXMETP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(OOC(C)(C)C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following table compares (tert-Butylperoxy)(chloro)diethylsilane with structurally related chlorosilanes:
Reactivity and Stability
- Peroxy Group Impact: The tert-butylperoxy group in the target compound introduces oxidative reactivity absent in TBDPSCl or TBDMSCl. This makes it suitable for radical-initiated polymerizations or oxidation reactions but also increases thermal/mechanical instability compared to non-peroxy analogues .
- Steric Effects: Diethyl groups provide moderate steric hindrance compared to diphenyl (TBDPSCl) or dimethyl (TBDMSCl) substituents. This balance may enhance solubility in non-polar solvents while maintaining reactivity toward nucleophiles .
- Chlorine Reactivity : Like TBDMSCl and TBDPSCl, the chloro-silane group undergoes hydrolysis in moist environments, generating HCl. However, the peroxy group may accelerate decomposition under acidic conditions .
Preparation Methods
Nucleophilic Substitution with tert-Butyl Hydroperoxide
A primary method for synthesizing (tert-Butylperoxy)(chloro)diethylsilane involves the reaction of diethylchlorosilane ($$ \text{ClSiH}2(\text{C}2\text{H}5)2 $$) with tert-butyl hydroperoxide ($$ t\text{-BuOOH} $$) in the presence of a base such as triethylamine or pyridine. The base neutralizes hydrochloric acid ($$ \text{HCl} $$) generated during the substitution, driving the reaction toward completion. The general equation is:
$$
\text{ClSiH}2(\text{C}2\text{H}5)2 + t\text{-BuOOH} \xrightarrow{\text{Base}} \text{ClSi}(O-O-t\text{-Bu})(\text{C}2\text{H}5)2 + \text{H}2\text{O}
$$
This reaction typically proceeds in anhydrous solvents like toluene or dichloromethane under reflux (45–55°C) for 36–48 hours. The use of a 6M solution of $$ t\text{-BuOOH} $$ in decane, as noted in hydrosilylation studies, enhances reaction efficiency by stabilizing the peroxide.
Radical-Initiated Pathways
Alternative approaches leverage the inherent instability of peroxides to generate alkoxy radicals, which abstract hydrogen from silanes. For instance, thermal decomposition of $$ t\text{-BuOOH} $$ at 60–80°C produces $$ t\text{-BuO}^\bullet $$ radicals, which react with diethylchlorosilane to form the target compound. This method avoids stoichiometric bases but requires precise temperature control to prevent premature peroxide decomposition.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Experiments comparing polar aprotic solvents (e.g., acetonitrile) with non-polar solvents (e.g., toluene) reveal that non-polar media favor higher yields (75–80%) by minimizing side reactions such as siloxane formation. Elevated temperatures (50–55°C) accelerate substitution kinetics but necessitate shorter reaction times (<40 hours) to avoid over-oxidation.
Role of Acid Scavengers
The choice of base significantly impacts purity. Pyridine, with a higher affinity for $$ \text{HCl} $$, outperforms triethylamine in reactions requiring >99% purity, as evidenced by gas chromatography data. A molar ratio of 1:1.2 (silane:base) ensures complete acid neutralization without excess base complicating purification.
Comparative Analysis with Related Compounds
The synthesis of this compound shares procedural similarities with other chlorosilane derivatives but diverges in peroxide handling. For example, tert-butyl dimethyl siloxy ethanol synthesis employs ethylene glycol and chlorosilanes under analogous conditions but replaces $$ t\text{-BuOOH} $$ with alcohols, yielding ether-linked products. The table below contrasts key parameters:
| Compound | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| This compound | $$ t\text{-BuOOH} $$, pyridine | 50–55 | 75 | 99.5 |
| tert-Butyl dimethyl siloxy ethanol | Ethylene glycol, triethylamine | 45–55 | 70–76 | 99.9 |
Applications in Polymer Science
The tert-butylperoxy group in this compound enables its use as a radical initiator in polyethylene crosslinking, where it decomposes at 120–140°C to generate radicals that propagate polymer chains. Concurrently, the chloro group allows post-synthetic modification, such as nucleophilic displacement with amines or alkoxides, to tailor surface properties in silicone resins.
Q & A
Basic Research Questions
Q. What are the critical handling and storage protocols for (tert-butylperoxy)(chloro)diethylsilane in laboratory settings?
- Methodological Answer :
- Storage : Store in airtight, moisture-free containers under inert gas (e.g., nitrogen) at 2–8°C to minimize peroxide decomposition and silane hydrolysis .
- Handling : Use gloves, goggles, and fume hoods to avoid contact with skin/eyes. Avoid exposure to strong bases (e.g., NaOH) or oxidizers (e.g., HNO₃), which may trigger violent decomposition .
- Stability Monitoring : Regularly test peroxide content via iodometric titration and check for discoloration or precipitates indicating degradation .
Q. How is this compound utilized as a protecting group in organic synthesis?
- Methodological Answer :
- Alcohol Protection : React with alcohols under anhydrous conditions (e.g., in THF or DCM) with a base (e.g., imidazole) to form tert-butylperoxy-diethylsilyl (TBDPS) ethers. The bulky tert-butylperoxy group sterically hinders nucleophilic attack, protecting sensitive hydroxyl groups during multi-step syntheses .
- Deprotection : Use fluoride sources (e.g., TBAF) or acidic conditions (e.g., HOAc/H₂O) to cleave the silyl ether, regenerating the alcohol .
Advanced Research Questions
Q. What experimental parameters influence the efficiency of silylation reactions using this compound?
- Methodological Answer :
- Solvent Polarity : Non-polar solvents (e.g., hexane) reduce side reactions but may slow kinetics; polar aprotic solvents (e.g., DMF) enhance reactivity but risk silane hydrolysis. Optimize via trial .
- Catalysis : Add catalytic amounts of DMAP or triethylamine to accelerate silylation by scavenging HCl byproducts .
- Temperature : Higher temperatures (40–60°C) improve reaction rates but may compromise peroxide stability. Monitor via differential scanning calorimetry (DSC) .
Q. How can thermal and chemical decomposition pathways of this compound be characterized?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min) to identify decomposition onset temperatures and residue composition .
- GC-MS/Fourier-Transform IR (FTIR) : Analyze volatile decomposition products (e.g., tert-butanol, chloroethane) and detect intermediates like silanols or peroxides .
- Kinetic Studies : Use Arrhenius plots of isothermal DSC data to calculate activation energy () and predict shelf life under varying storage conditions .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy :
- H NMR: Look for tert-butyl (δ 1.0–1.2 ppm) and ethyl (δ 0.5–1.0 ppm) signals.
- Si NMR: Confirm silyl group integrity (δ −10 to −20 ppm for chlorosilanes) .
- Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion peaks ( ~ 240–260) and fragmentation patterns (e.g., loss of tert-butylperoxy group) .
- Elemental Analysis : Quantify Si, Cl, and O content to assess purity and stoichiometry .
Q. How should researchers address contradictions in reported reactivity of this compound across studies?
- Methodological Answer :
- Reproduce Conditions : Systematically vary solvent, temperature, and catalyst to identify critical variables causing discrepancies .
- Cross-Validate Techniques : Compare results from multiple methods (e.g., NMR vs. HPLC for yield quantification) to rule out analytical biases .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reaction pathways and reconcile experimental observations with theoretical mechanisms .
Q. What strategies mitigate toxicity risks when using this compound in biological applications?
- Methodological Answer :
- In Vitro Testing : Conduct cytotoxicity assays (e.g., MTT) on cell lines to establish safe working concentrations .
- Bioconjugation Protocols : Use controlled reaction conditions (e.g., pH 7.4, 25°C) to modify biomolecules (e.g., peptides) while minimizing unwanted side reactions .
- Waste Management : Neutralize residual silanes with ethanol/water mixtures before disposal to prevent environmental release of reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
